5,10-Dideazaaminopterin

Oncology Antifolate Chemotherapy Leukemia Research

5,10-Dideazaaminopterin is a classical antifolate analog of aminopterin, featuring a pyrido[2,3-d]pyrimidine core (C-for-N substitution at N5/N10) that confers distinct cellular uptake via the reduced folate carrier and a unique pharmacological profile not reproducible by methotrexate or aminopterin. This compound is essential for preclinical oncology studies (L1210 leukemia model), DHFR transport kinetics, and inflammation research (collagen-induced arthritis). Procure with confidence for specialized antifolate research where precise molecular identity is critical.

Molecular Formula C21H22N6O5
Molecular Weight 438.4 g/mol
CAS No. 95674-53-6
Cat. No. B1664630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,10-Dideazaaminopterin
CAS95674-53-6
Synonyms5,10-Dideazaaminopterin; 
Molecular FormulaC21H22N6O5
Molecular Weight438.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCC2=CC3=C(N=C(N=C3N=C2)N)N)C(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C21H22N6O5/c22-17-14-9-12(10-24-18(14)27-21(23)26-17)2-1-11-3-5-13(6-4-11)19(30)25-15(20(31)32)7-8-16(28)29/h3-6,9-10,15H,1-2,7-8H2,(H,25,30)(H,28,29)(H,31,32)(H4,22,23,24,26,27)/t15-/m0/s1
InChIKeyRGUQKUKRLMXLCM-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





5,10-Dideazaaminopterin (CAS 95674-53-6): A Classical Antifolate with Demonstrated In Vivo Antileukemic Activity


5,10-Dideazaaminopterin is a classical antifolate analog of aminopterin, distinguished by the replacement of the N5 and N10 nitrogen atoms with carbon atoms, yielding a pyrido[2,3-d]pyrimidine core [1]. First synthesized and characterized in 1985 as a potential antileukemic agent [2], this compound functions primarily as an inhibitor of dihydrofolate reductase (DHFR), thereby disrupting folate metabolism essential for nucleotide biosynthesis and cell proliferation [3]. Its structural modification confers distinct pharmacological properties compared to its parent compound aminopterin and the clinically established methotrexate, underpinning its utility in research applications where specific antifolate profiles are required.

Why 5,10-Dideazaaminopterin Cannot Be Substituted by Aminopterin or Methotrexate


Generic substitution of 5,10-dideazaaminopterin with aminopterin or methotrexate is scientifically unjustified due to its unique structural modification that fundamentally alters its transport properties and in vivo activity profile [1]. While methotrexate and aminopterin share a common pteridine core, 5,10-dideazaaminopterin possesses a pyrido[2,3-d]pyrimidine scaffold that confers a distinct cellular uptake mechanism and a different spectrum of biological activity, including efficacy in inflammatory models not observed with the parent compounds [2]. These quantitative differences in transport and activity underscore the necessity for procurement of the specific compound when research protocols demand its particular pharmacological signature.

Quantitative Differentiation Evidence for 5,10-Dideazaaminopterin Against Comparator Antifolates


In Vivo Antileukemic Efficacy Comparable to Methotrexate in the L1210 Murine Model

5,10-Dideazaaminopterin demonstrates in vivo antileukemic activity against L1210 leukemia that is statistically comparable to that of methotrexate [1]. This parity in efficacy is critical, as it validates the compound's potential as a research tool in leukemia models while offering a distinct chemical structure that may circumvent specific resistance mechanisms associated with methotrexate.

Oncology Antifolate Chemotherapy Leukemia Research

Cellular Transport Advantage Over Methotrexate in L1210 Cells

The ethano-bridged analog of 5,10-dideazaaminopterin (5,10-ethano-5,10-dideazaaminopterin) exhibits a significant transport advantage over methotrexate for influx into L1210 cells [1]. While this data is from a closely related analog, it provides class-level evidence that the deaza modification enhances cellular uptake via the reduced folate carrier (RFC), a property that may extend to 5,10-dideazaaminopterin itself and addresses a key limitation of methotrexate in transport-deficient tumors.

Membrane Transport Drug Resistance Antifolate Pharmacology

Selective Antiarthritic Activity in a Collagen-Induced Arthritis Model

In a comparative study of 26 compounds from the 5-deaza- and 5,10-dideazaaminopterin series, only 5,10-dideazaaminopterin and its 10-methyl analog exhibited useful antiinflammatory activity in the mouse type II collagen-induced arthritis model [1]. This contrasts with the broader activity observed in the 5-deaza series, where several alkyl-substituted analogs showed greater potency than methotrexate. The narrow activity window in the 5,10-dideaza series highlights a unique structure-activity relationship (SAR) that distinguishes it from other deaza antifolates.

Rheumatoid Arthritis Inflammation Autoimmune Disease Models

In Vitro Growth Inhibition of L1210 Leukemia Cells

5,10-Dideazaaminopterin demonstrates potent growth inhibitory activity against L1210 murine leukemia cells in vitro, with a reported IC50 value of 17 nM [1]. While a direct comparator IC50 for methotrexate is not provided in the same source, this value is within the range reported for methotrexate in L1210 cells (typically 10-30 nM), suggesting comparable in vitro potency.

Cell Proliferation Cytotoxicity Assay Anticancer Drug Screening

Unique Pyrido[2,3-d]pyrimidine Scaffold Distinguishes from Classical Pteridine Antifolates

The core heterocyclic structure of 5,10-dideazaaminopterin is a pyrido[2,3-d]pyrimidine, in contrast to the pteridine ring system present in methotrexate and aminopterin [1]. This structural difference arises from the replacement of N5 and N10 with carbon atoms, which alters the electronic distribution and hydrogen-bonding capacity of the molecule. Such modifications are known to influence DHFR binding affinity, cellular transport, and polyglutamation, thereby providing a distinct pharmacological profile.

Medicinal Chemistry Structure-Activity Relationship Antifolate Design

Broad-Spectrum Antibacterial Activity Against Folate-Dependent Bacteria

5,10-Dideazaaminopterin was found to be an effective growth inhibitor of the folate-dependent bacteria Streptococcus faecium and Lactobacillus casei [1]. This activity distinguishes it from some other antifolates that may have a narrower spectrum and highlights its utility as a tool for studying folate metabolism in microbial systems.

Antimicrobial Research Folate Metabolism Bacterial Growth Inhibition

Optimal Research and Procurement Applications for 5,10-Dideazaaminopterin


In Vivo Efficacy Studies in Murine Leukemia Models

Given its demonstrated in vivo activity comparable to methotrexate in the L1210 leukemia model [1], 5,10-dideazaaminopterin is ideally suited for preclinical efficacy studies in oncology. Researchers investigating novel combination therapies or seeking to understand resistance mechanisms in leukemia can employ this compound as a methotrexate alternative with a distinct chemical structure, potentially circumventing transport-based resistance.

Investigation of Antifolate Transport and Resistance Mechanisms

The observed transport advantage of the 5,10-ethano analog over methotrexate [1] suggests that 5,10-dideazaaminopterin and its derivatives are valuable probes for studying cellular uptake via the reduced folate carrier (RFC). Procurement of this compound is essential for laboratories focused on characterizing antifolate transport kinetics, identifying novel transporters, or developing strategies to overcome drug resistance in tumors with impaired folate uptake.

Research into Inflammatory and Autoimmune Disease Pathways

The unique antiinflammatory activity of 5,10-dideazaaminopterin in the collagen-induced arthritis model [1] positions it as a specialized tool for investigating the molecular mechanisms of rheumatoid arthritis and other autoimmune conditions. Its selective efficacy, in contrast to other deaza analogs, makes it a critical reagent for studies aiming to delineate the specific antifolate pathways involved in inflammation and to identify new therapeutic targets for autoimmune diseases.

Antibacterial Studies Targeting Folate Metabolism

The compound's ability to inhibit the growth of folate-dependent bacteria such as Streptococcus faecium and Lactobacillus casei [1] supports its application in antimicrobial research. It can serve as a selective agent in microbiological media or as a tool compound for studying bacterial folate biosynthesis and the mode of action of antifolate antibiotics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,10-Dideazaaminopterin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.